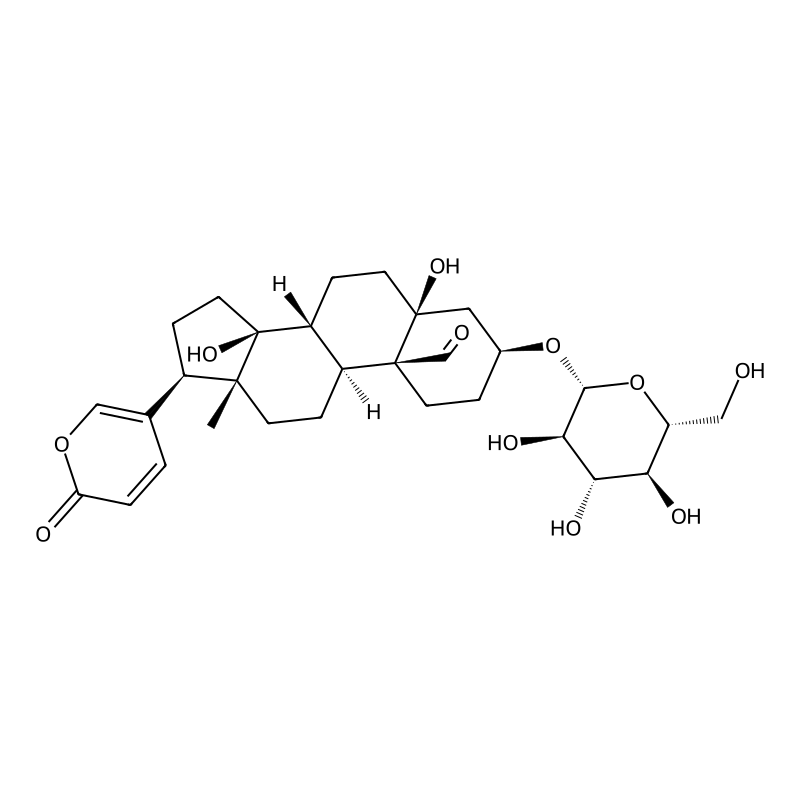

Hellebrigenin glucoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Inotropic Effect

Cardiac glycosides, like Hellebrigenin, are known to have an inotropic effect, meaning they can increase the force of heart contractions. This property has been extensively studied in other cardiac glycosides like digoxin, used in treating heart failure. Research could explore whether Hellebrigenin glucoside possesses similar inotropic activity, potentially leading to the development of new heart failure medications [].

Electrophysiological Effects

Cardiac glycosides can also influence the electrical activity of the heart. Studies on Hellebrigenin glucoside could investigate its impact on heart rhythm and conduction, potentially providing insights into arrhythmia management [].

Comparison with Other Cardiac Glycosides

Research could compare the properties of Hellebrigenin glucoside with established cardiac glycosides like digoxin. This comparison could involve analyzing their potency, selectivity for heart tissues, and potential side effects [].

Development of Research Tools

Hellebrigenin glucoside, along with other Helleborus-derived compounds, could be valuable tools in studying heart function and disease models. These compounds could be used to investigate specific cellular processes or signaling pathways involved in heart health and disease [].

Hellebrigenin glucoside is a glycoside derived from hellebrigenin, which is an aglycone of the bufadienolide class of compounds. This compound is primarily extracted from plants of the genus Helleborus. The molecular formula for hellebrigenin glucoside is C30H42O11, indicating a complex structure that includes multiple hydroxyl groups and a glucose moiety attached to the aglycone. The structural characteristics of hellebrigenin glucoside contribute to its biological activities, particularly its interaction with cellular mechanisms.

Hellebrigenin glucoside exhibits significant biological activities. It has been shown to inhibit the sodium-potassium ATPase enzyme, which is crucial for maintaining cellular ion balance. This inhibition can lead to increased intracellular sodium levels and subsequent cellular effects such as increased contractility in cardiac tissues. Furthermore, studies have indicated that both hellebrigenin and its glycosylated form possess anticancer properties by inhibiting cell growth in various cancer cell lines . The compound also demonstrates anti-leishmanial and anti-trypanosomal activities, making it a candidate for further research in therapeutic applications against these diseases .

The synthesis of hellebrigenin glucoside can be achieved through several methods:

- Natural Extraction: The primary method involves extracting the compound from Helleborus species using solvents such as methanol or ethanol.

- Chemical Synthesis: Laboratory synthesis can be performed by glycosylating hellebrigenin with glucose using appropriate glycosylation reagents under acidic conditions.

- Enzymatic Synthesis: Enzymatic methods utilizing glycosyltransferases can also be employed to attach glucose to hellebrigenin selectively.

These methods allow for the production of hellebrigenin glucoside in sufficient quantities for research and potential therapeutic use.

Hellebrigenin glucoside has several applications:

- Pharmaceutical Development: Due to its biological activities, it is being investigated for use in developing treatments for cancer and parasitic infections.

- Research: It serves as a model compound in studies examining the effects of bufadienolides on cellular mechanisms and drug interactions.

- Natural Products Chemistry: Hellebrigenin glucoside is studied for its role in traditional medicine practices and its potential as a natural therapeutic agent.

Interaction studies have shown that hellebrigenin glucoside interacts with various biological targets:

- It binds to the alpha subunits of the sodium-potassium ATPase enzyme, affecting ion transport across cell membranes .

- Its interactions with cancer cell lines indicate potential pathways through which it may exert cytotoxic effects.

- Further research is needed to explore its interactions with other biochemical pathways and potential synergistic effects when combined with other therapeutic agents.

Several compounds share structural similarities with hellebrigenin glucoside. These include:

- Bufalin: Another bufadienolide known for its cytotoxic effects on cancer cells.

- Ouabain: A cardiac glycoside that also inhibits sodium-potassium ATPase but has different pharmacological properties.

- Marinobufagenin: Similar in structure but primarily studied for its effects on blood pressure regulation.

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Hellebrigenin Glucoside | Glycoside | Anti-cancer, anti-parasitic | Glycosylated form enhances bioavailability |

| Bufalin | Aglycone | Cytotoxic | Stronger cytotoxicity than glycosides |

| Ouabain | Cardiac Glycoside | Cardiac stimulant | Used clinically for heart conditions |

| Marinobufagenin | Bufadienolide | Blood pressure regulation | Distinct cardiovascular effects |

Hellebrigenin glucoside is unique due to its glycosylation, which enhances its solubility and bioavailability compared to its aglycone counterpart. This modification plays a crucial role in its pharmacological profile and therapeutic potential.